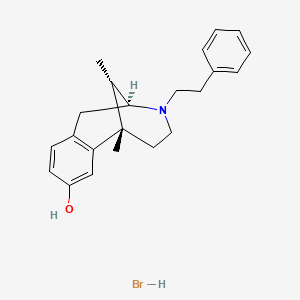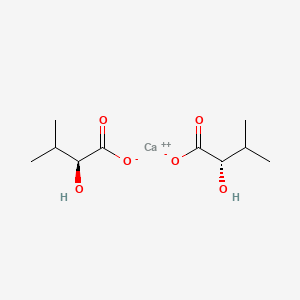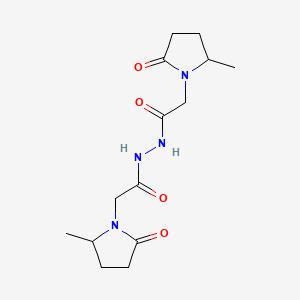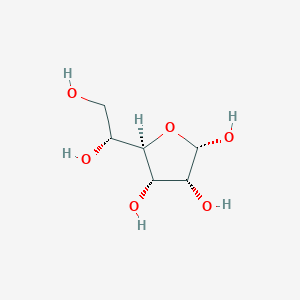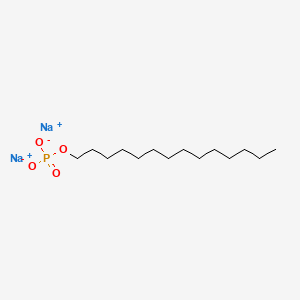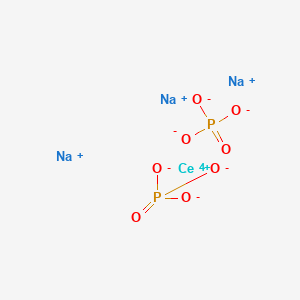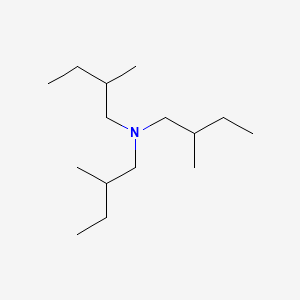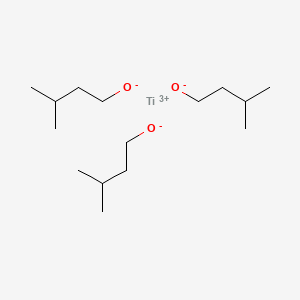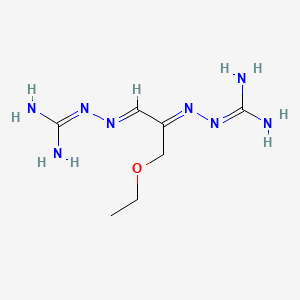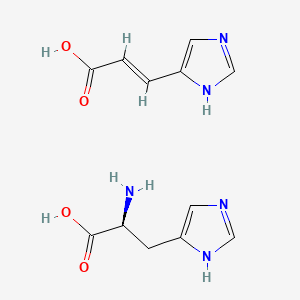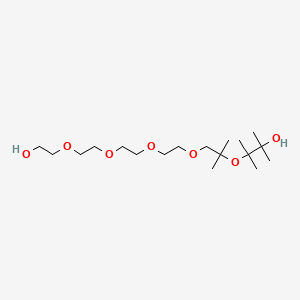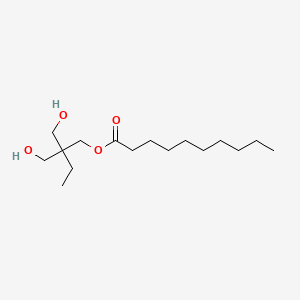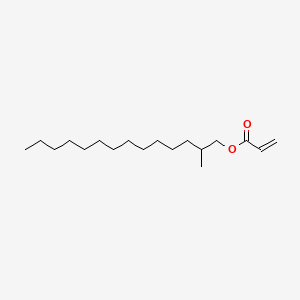
2-Methyltetradecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltetradecyl acrylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from acrylic acid and 2-methyltetradecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties and applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradecyl acrylate typically involves the esterification of acrylic acid with 2-methyltetradecanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with 2-methyltetradecanol in the presence of a catalyst and a dehydrating agent. The continuous flow method offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methyltetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield acrylic acid and 2-methyltetradecanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Radical initiators, heat, or UV light.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Nucleophiles such as thiols and amines, often under mild conditions.
Major Products:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 2-methyltetradecanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Scientific Research Applications
2-Methyltetradecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
Mechanism of Action
The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .
Comparison with Similar Compounds
- 2-Methylbutyl acrylate
- 2-Methylhexyl acrylate
- 2-Methyloctyl acrylate
Comparison: 2-Methyltetradecyl acrylate is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences the physical characteristics of the resulting polymers. Compared to shorter-chain acrylates, it provides enhanced flexibility and lower glass transition temperatures in polymer applications .
Properties
CAS No. |
93804-51-4 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-methyltetradecyl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |
InChI Key |
UHSGJVXENOKVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


